N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O/c18-15-11-20-17(21-12-15)22-8-6-13(7-9-22)10-19-16(23)14-4-2-1-3-5-14/h1-2,11-14H,3-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWAVSWDTIXRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide involves multiple steps, starting with the preparation of the piperidine and fluoropyrimidine intermediates. The final step involves coupling the piperidine-fluoropyrimidine intermediate with cyclohex-3-enecarboxylic acid under specific reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the fluoropyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the cyclohexene carboxamide group, while substitution reactions can introduce various functional groups onto the fluoropyrimidine ring .
Scientific Research Applications
Research indicates that N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Properties
Case studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- In vitro Studies : In studies involving A431 vulvar epidermal carcinoma cells, the compound showed significant inhibition of cell growth, linked to apoptosis induction via caspase pathway activation.
- Mechanism of Action : The presence of the fluorinated pyrimidine enhances binding affinity to specific receptors involved in cancer cell signaling pathways, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : In vitro assessments revealed effectiveness against Gram-positive bacteria, suggesting potential application in antibiotic development.
- Mechanism : The structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells .
Case Study 1: Antitumor Effects
A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells through specific molecular pathways. The findings showed a dose-dependent response with significant growth inhibition percentages across various cell lines .
Case Study 2: Antimicrobial Activity
Another research article documented the compound's effectiveness against multiple bacterial strains, emphasizing its potential as a lead compound for developing new antibiotics. The study provided detailed insights into its pharmacokinetic profile and initial safety assessments, indicating minimal toxicity at therapeutic doses.
Mechanism of Action
The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function or altering their activity . The piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and fluoropyrimidine-containing molecules, such as:
- **1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(3,4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(4-bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide stands out due to its unique combination of a fluoropyrimidine moiety and a cyclohexene carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 295.35 g/mol. The structure contains a piperidine ring substituted with a 5-fluoropyrimidine moiety, which is known for enhancing biological activity through improved receptor binding.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2415526-75-7 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it acts as an agonist at orexin type 2 receptors, which are implicated in regulating arousal, wakefulness, and appetite. This mechanism suggests potential applications in treating sleep disorders and obesity-related conditions .
Pharmacological Studies
Research has demonstrated that the compound exhibits significant inhibitory effects on several cancer cell lines. For example, in vitro studies indicate that it inhibits the growth of leukemia L-1210 cells with an ID50 value of approximately M, showcasing its potential as an anticancer agent .
Table: Inhibitory Effects on Cell Lines
| Cell Line | ID50 (M) | Activity Level |
|---|---|---|
| S. faecium | High | |
| E. coli | Moderate | |
| Leukemia L-1210 | Low |
Case Study 1: Anticancer Activity
A study conducted on the efficacy of this compound highlighted its ability to induce apoptosis in cancer cells. The compound was found to activate caspase pathways leading to programmed cell death, which is critical in cancer therapy .
Case Study 2: Orexin Receptor Agonism
In another study focusing on orexin receptor interactions, the compound demonstrated a dose-dependent increase in orexin A-induced calcium mobilization in neuronal cells. This suggests that it could be beneficial for conditions like narcolepsy where orexin signaling is disrupted .
Q & A
Q. What are the recommended synthetic routes for N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide?
- Methodological Answer : Two primary approaches are documented:
-
Thermal Cyclization : Derived from analogous piperidine-pyrimidine derivatives, heating precursors (e.g., fluoropyrimidine intermediates) in polar solvents like acetic acid at 80–100°C for 6–12 hours .
-
Controlled Copolymerization : For structurally related polycationic systems, parameters such as initiator concentration (e.g., ammonium persulfate at 0.5–1.5 mol%) and reaction temperature (60–80°C) are critical for reproducibility .
-
Key Optimization : Solvent selection (e.g., acetic acid vs. n-butanol) impacts yield and purity, as shown in pyrimidine derivative syntheses (yields ranging from 65% to 82%) .
- Data Table : Comparison of Synthetic Methods
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Thermal Cyclization | Acetic Acid | 80–100 | 65–75 | ≥95% | |
| Copolymerization | Aqueous | 60–80 | 70–82 | ≥98% |
Q. Which characterization techniques are essential for verifying the structure and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and fluoropyrimidine (C-F, ~1250 cm⁻¹) stretches .
- NMR : ¹H NMR for cyclohexene protons (δ 5.6–6.0 ppm) and piperidinyl methylene (δ 2.8–3.2 ppm); ¹³C NMR for carboxamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
- Thermal Analysis : TGA/DSC to assess decomposition temperatures (e.g., 200–250°C for related carboxamides) .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer :
- Temperature Sensitivity : Store at –20°C in inert atmospheres (N₂/Ar) to prevent hydrolysis of the fluoropyrimidine moiety .
- Light Sensitivity : Protect from UV exposure due to the cyclohexene double bond’s susceptibility to photodegradation .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid carboxamide hydrolysis, as observed in analogs .
Q. What safety precautions are necessary during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis due to potential respiratory irritancy (based on structurally similar compounds) .
- Waste Disposal : Follow hazardous waste protocols for fluorinated compounds .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target engagement. For example, compare in vitro kinase inhibition with in-cell western blotting .
- Purity Reassessment : Repurify batches via column chromatography (silica gel, CH₂Cl₂/MeOH) and re-test, as impurities >2% can skew bioactivity results .
- Meta-Analysis : Cross-reference with analogs (e.g., JNJ-47965567) to identify structure-activity relationships (SARs) influencing potency .
Q. What strategies optimize reaction conditions for scaling up synthesis without compromising yield?
- Methodological Answer :
- DoE (Design of Experiments) : Vary initiator concentration (0.5–1.5 mol%), monomer ratios (CMDA:DMDAAC = 1:1 to 1:3), and temperature (60–80°C) to identify robust conditions .
- Continuous Flow Chemistry : For thermal cyclization, adopt microreactors to enhance heat transfer and reduce side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate fluoropyrimidine coupling steps .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or PI3K), focusing on fluoropyrimidine’s halogen bonding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess piperidine-methylcyclohexene conformational flexibility in aqueous vs. lipid bilayer environments .
- QSAR Models : Train models on pyrimidine-carboxamide analogs to predict logP, solubility, and bioavailability .
Q. What factors explain discrepancies between in vitro and in vivo efficacy studies?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsome clearance (e.g., human vs. murine) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
- Protein Binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to correlate free drug levels with activity .
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents to calculate AUC and half-life, adjusting formulations (e.g., PEGylation) for improved exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
